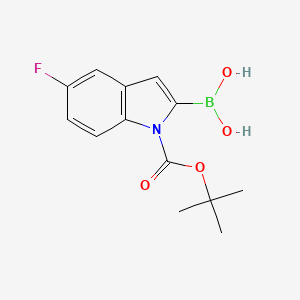

1-Boc-5-fluoroindole-2-boronic acid

描述

Evolution and Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, which feature a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.comfiveable.me Their stability, low toxicity compared to other organometallic reagents, and versatile reactivity have cemented their role in constructing complex organic molecules. numberanalytics.comfiveable.me

The exploration of organoboron chemistry dates back to the early 20th century. numberanalytics.comnumberanalytics.com A pivotal moment came between 1912 and 1936, when Alfred Stock synthesized and characterized a series of boron hydrides (boranes). acs.org However, it was the pioneering work of Herbert C. Brown in the 1950s and 1960s, particularly the discovery of the hydroboration reaction, that laid the foundation for the widespread use of organoboranes in synthesis. numberanalytics.comthieme.de Initially, the significance of a simple route to organoboron compounds was not widely recognized, but this discovery opened the door to a vast new area of chemical exploration. thieme.de

Boronic acids and their ester derivatives are highly valued as building blocks and intermediates in organic and medicinal chemistry. aablocks.comnih.gov Their versatility is showcased in numerous powerful carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comacs.org This reaction enables the efficient coupling of a broad range of organic fragments under mild conditions. nih.gov Beyond the Suzuki coupling, boronic acids are used in other significant transformations like the Chan-Lam coupling, Petasis borono-Mannich reaction, and as intermediates for creating diverse functional groups. numberanalytics.comaablocks.comnih.gov This wide-ranging reactivity allows chemists to construct complex molecular architectures, from novel pharmaceuticals to advanced polymers. numberanalytics.comnih.gov The compound 1-Boc-5-fluoroindole-2-boronic acid, for example, is specifically utilized as a key intermediate in the synthesis of pharmaceuticals, leveraging the reactivity of its boronic acid group for efficient coupling reactions. chemimpex.com

The utility of boron in synthesis and catalysis stems from its unique electronic structure. acs.org As the fifth element in the periodic table, boron has three valence electrons and an electron configuration of 1s²2s²2p¹. acs.orgccspublishing.org.cn In its common trivalent compounds, boron is sp² hybridized and possesses a vacant p-orbital, making these compounds electron-deficient and Lewis acidic. acs.org This electron deficiency is a key characteristic; it allows boron compounds to act as electrophiles and facilitates a wide range of chemical reactions. nih.gov The difference in electronegativity between boron (2.05) and carbon (2.55) results in a C-B bond with low polarity. acs.orgwikipedia.org In aryl- and alkenylboron compounds, the empty p-orbital on the boron atom allows for π-conjugation, causing boron groups to behave as weak electron-withdrawing groups. acs.org This electron-deficient nature can be precisely regulated, which is beneficial for enhancing catalytic activity. researchgate.net

Indole (B1671886) Derivatives as Key Scaffolds in Chemical and Biological Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov Its unique structure allows it to mimic peptides and bind to various biological receptors, making indole derivatives a cornerstone of drug discovery and materials science. nih.gov

The indole ring is a common feature in a vast number of natural products and synthetic pharmaceuticals. researchgate.netnih.govrsc.org It forms the core of the essential amino acid tryptophan and is found in well-known molecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Many natural products isolated from plants, fungi, and marine organisms contain the indole scaffold, exhibiting a wide array of biological activities. mdpi.comnih.govbohrium.com This prevalence extends to numerous FDA-approved drugs used to treat a range of conditions, including cancer, viral infections, and hypertension, highlighting the therapeutic importance of this heterocyclic system. mdpi.comnih.govnih.gov

| Drug | Therapeutic Application |

| Arbidol | Antiviral |

| Perindopril | Antihypertensive |

| Panobinostat | Anticancer (Multiple Myeloma) |

| Delavirdine | Antiviral (HIV) |

| Vincristine | Anticancer |

| Reserpine | Antihypertensive |

This table presents a selection of FDA-approved drugs containing an indole moiety. nih.govnih.govnih.gov

The functionalization of the indole ring is a critical strategy in the development of new therapeutic agents and advanced materials. biosynth.comnih.gov By adding different substituents to the indole core, researchers can fine-tune the biological activity and pharmacokinetic properties of molecules. mdpi.com This has led to the discovery of indole derivatives that act as potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.govbiosynth.com The compound this compound is a prime example of a functionalized indole designed for specific applications. chemimpex.com The fluorine atom can enhance biological activity, while the Boc protecting group improves stability and solubility for synthetic manipulations. chemimpex.com In materials science, indole derivatives are used to create advanced polymers, nanomaterials, and fluorescent probes for biological imaging. chemimpex.comnih.gov

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 352359-23-0 chemimpex.com |

| Molecular Formula | C13H15BFNO4 chemimpex.com |

| Molecular Weight | 279.07 g/mol chemimpex.com |

| Appearance | White solid chemimpex.com |

| Melting Point | 116-122 °C chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| Primary Applications | Pharmaceutical intermediate, organic synthesis, bioconjugation, fluorescent probes, material science chemimpex.com |

This table summarizes the key properties and applications of this compound.

Positioning of this compound within Advanced Synthetic Methodologies

This compound holds a strategic position in the toolkit of modern organic synthesis. Its unique trifunctional nature—a protected indole core, a reactive boronic acid moiety, and an electron-withdrawing fluorine atom—makes it a highly sought-after reagent for constructing intricate molecular frameworks. chemimpex.comsynblock.com

Strategic Role in the Synthesis of Complex Organic Compounds

The primary role of this compound in the synthesis of complex organic compounds lies in its function as a key building block in cross-coupling reactions. nih.govchemimpex.com The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals. The ability to introduce this moiety with a fluorine substituent at a specific position offers a direct route to novel and potentially more potent analogues of existing compounds.

The Boc-protecting group on the indole nitrogen is crucial for its synthetic utility. It serves to moderate the reactivity of the indole ring and prevent unwanted side reactions during subsequent synthetic steps. This protecting group can be readily removed under mild acidic conditions, revealing the free indole for further functionalization. nih.gov

The boronic acid at the 2-position of the indole is the key reactive handle for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the efficient formation of a carbon-carbon bond between the indole core and a wide variety of other organic fragments, including aryl, heteroaryl, vinyl, and alkyl groups. This versatility enables the rapid assembly of complex molecular architectures from simpler, readily available starting materials.

Table 1: Key Features of this compound for Complex Synthesis

| Feature | Synthetic Advantage |

| Indole Core | A common and important scaffold in natural products and pharmaceuticals. |

| Fluorine Substituent | Can enhance biological activity and improve pharmacokinetic properties. |

| Boc Protecting Group | Increases stability, improves solubility, and allows for controlled reactivity. chemimpex.com |

| Boronic Acid Moiety | Enables efficient carbon-carbon bond formation via cross-coupling reactions. nih.govchemimpex.com |

Significance in the Development of Biologically Active Molecules

The indole nucleus is a recurring motif in a vast number of biologically active molecules, and the introduction of a fluorine atom can have profound effects on their properties. Fluorine is known to alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound serves as a critical starting material for the synthesis of new therapeutic agents. chemimpex.comnih.gov

This compound is particularly valuable in the field of medicinal chemistry, where it is used to create targeted therapies. chemimpex.com For example, it is a crucial intermediate in the development of enzyme inhibitors, particularly in the area of oncology. chemimpex.com The ability to selectively introduce a fluorinated indole moiety allows medicinal chemists to fine-tune the pharmacological profile of a drug candidate, potentially leading to improved efficacy and reduced side effects.

Research has shown that boronic acid derivatives themselves can exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.net The boronic acid group can form reversible covalent bonds with key amino acid residues in enzyme active sites, leading to potent and selective inhibition. researchgate.net This dual functionality of this compound—as both a versatile building block and a potential pharmacophore—underscores its importance in modern drug discovery.

Table 2: Research Applications of this compound

| Application Area | Significance |

| Pharmaceutical Development | Crucial intermediate for synthesizing targeted therapies, especially in oncology. chemimpex.com |

| Medicinal Chemistry | Enables the design of novel enzyme inhibitors and other biologically active molecules. chemimpex.comresearchgate.net |

| Bioconjugation | Used to attach biomolecules to surfaces or other compounds. chemimpex.com |

| Organic Synthesis | A versatile reagent for constructing complex molecular architectures. chemimpex.com |

Overview of Indolylboronic Acid Preparation Strategies

The preparation of indolylboronic acids can be broadly categorized into two main approaches: the reaction of a lithiated indole intermediate with a boron electrophile and the direct borylation of an indole scaffold using transition-metal catalysis. nih.govnih.gov The classical methods often involve the generation of highly reactive organolithium species from haloindoles or through directed deprotonation. nih.govnih.gov More contemporary methods focus on the catalytic functionalization of C-H bonds or the cross-coupling of haloindoles with diboron (B99234) reagents, offering greater functional group tolerance and procedural simplicity. researchgate.netresearchgate.net

The traditional and well-established approach to synthesizing indolylboronic acids involves a halide-to-lithium exchange reaction. nih.gov This method typically begins with a halogenated indole, such as a bromo- or iodo-indole. wikipedia.org The halo-indole is treated with an organolithium reagent, most commonly n-butyllithium (nBuLi), at low temperatures. nih.govnih.gov This step generates a highly reactive lithiated indole intermediate. wikipedia.org This intermediate is then "quenched" by adding a borate ester, such as triisopropyl borate, which introduces the boron moiety. nih.govthieme-connect.com An acidic workup subsequently hydrolyzes the borate ester to yield the final indolylboronic acid. researchgate.net The presence of a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group, can be advantageous in these reactions, potentially stabilizing the lithiated intermediate. thieme-connect.com The rate of exchange is generally faster for iodides than for bromides or chlorides. wikipedia.org

An alternative strategy that often requires fewer synthetic steps compared to the halide-lithium exchange is the ortho-metalation approach. nih.govnih.gov This method relies on the presence of a directing group on the indole ring, which guides the deprotonation of a specific, adjacent C-H bond. nih.gov The N-Boc group in a substrate like 1-Boc-5-fluoroindole is an effective directing group for metalation at the C2 position. The indole is treated with a strong base, such as nBuLi or lithium diisopropylamide (LDA), which selectively removes the proton at the C2 position due to the directing influence of the adjacent Boc group. nih.govnih.gov The resulting lithiated species is then reacted with a borate ester to form the C-B bond. nih.govguidechem.com This directed methodology is highly regioselective and can provide excellent yields, often in the range of 77-99%. nih.gov A specific reported synthesis of N-Boc-indole-2-boronic acid involves the use of LDA and triisopropyl borate in tetrahydrofuran (B95107). guidechem.com

Transition-Metal-Catalyzed Borylation of Indoles

In recent decades, transition-metal-catalyzed reactions have become indispensable tools for organic synthesis, and the preparation of indolylboronates is no exception. nih.govrsc.org These methods, which include direct C-H borylation and cross-coupling reactions, offer powerful and efficient pathways to form carbon-boron bonds, often with high selectivity and tolerance for a wide array of functional groups. researchgate.netbohrium.com

The Miyaura borylation is a widely recognized and popular method for synthesizing boronic acids and their esters. nih.govwikipedia.org The reaction involves the cross-coupling of an aryl or heteroaryl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base and a transition metal catalyst. nih.govwikipedia.org The resulting boronate esters can be used directly in subsequent reactions, such as the Suzuki-Miyaura coupling, or hydrolyzed to the corresponding boronic acids. wikipedia.org

Palladium complexes are the most extensively used catalysts for the Miyaura borylation reaction. nih.govresearchgate.net A typical catalyst system consists of a palladium precursor and a supporting ligand. organic-chemistry.org One of the benchmark catalysts for this transformation is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). wikipedia.org Modern catalyst systems often employ advanced phosphine (B1218219) ligands, such as XPhos, in combination with palladium sources to achieve high efficiency and broad substrate applicability. nih.gov These catalysts have proven effective for the borylation of various heteroaryl halides, including substituted indoles. nih.govpolyu.edu.hk The choice of catalyst and ligand can significantly influence the reaction's efficiency, particularly for more challenging or sterically hindered substrates. researchgate.net

The Miyaura borylation is applicable to a wide range of indole substrates. The reaction generally proceeds well with iodo-, bromo-, and in some cases, chloroindoles. nih.govnih.gov A critical factor in optimizing the yield for the borylation of indoles is the protection of the indole nitrogen. nih.gov The use of an N-Boc protecting group has been shown to provide significantly higher yields compared to unprotected N-H indoles. nih.gov This is likely due to the prevention of side reactions involving the acidic N-H proton. The reaction conditions are generally mild and tolerate various functional groups, making it a versatile method for preparing complex indolylboronates. polyu.edu.hk

| Indole Substrate | Borylating Agent | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Boc-5-bromoindole | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | Good to Excellent | nih.gov |

| N-Boc-4-chloroindole | (Me₂N)₂BB(NMe₂)₂ | XPhos-Pd-G2 | KOAc | MeOH | High | nih.gov |

| 3-Iodoindole | B₂pin₂ | Pd(dba)₂/PCy₃ | KOAc | Dioxane | Moderate to Good | nih.gov |

| N-H-7-chloroazaindole | B₂pin₂ | Pd precatalyst | K₃PO₄ | Dioxane/H₂O | 91-99% | nih.gov |

C-H Activation Strategies for Selective Borylation

Direct C-H borylation has become a cornerstone for the functionalization of heteroarenes like indole. nih.gov The choice of catalyst, directing group, and reaction conditions can steer the borylation to different positions on the indole nucleus, most notably the electron-rich C2 and C3 positions, but also the more challenging C4, C6, and C7 positions on the benzene ring. nih.govrsc.orgacs.org

Iridium-based catalysts are highly effective for the C-H borylation of arenes and heteroarenes. While many iridium-catalyzed borylations of indoles often favor the C3 position, achieving C2 selectivity typically requires strategic modifications to the substrate or catalytic system. nih.gov

One key strategy involves the use of directing groups on the indole nitrogen. Although many directing groups steer the reaction to the C3 or C7 positions, specific setups can achieve C2 functionalization. For instance, studies on related C-H functionalizations, such as methylation, have shown that an iridium catalyst can be guided by a pivaloyl directing group to selectively activate the C2-H bond over the C4-H bond through the preferential formation of a five-membered metallocycle intermediate. mdpi.comnih.gov Mechanistic studies suggest that the C-H activation step is often reversible, allowing for thermodynamic control of the product distribution. nih.gov

The electronic properties of the indole ring also play a role; C-H borylation at the C2 position is often considered electronically favorable over other positions. nih.govacs.org However, kinetic factors and steric hindrance frequently lead to mixtures of products. The development of ligand-free iridium systems has been explored, although these often result in C3-borylated indoles for N-acyl protected substrates. nih.gov Control over C2 versus C7 selectivity in iridium-catalyzed reactions can also be achieved by carefully modulating the electronic properties of additives like carboxylates, which influence the stability of intermediate agostic complexes and deprotonation barriers. researchgate.net

Table 1: Iridium-Catalyzed C-H Functionalization for C2-Selectivity

| Catalyst System | Directing Group | Key Feature | Outcome |

|---|---|---|---|

| [Cp*IrCl2]2 | Pivaloyl | Formation of a 5-membered iridacycle intermediate | C2-selective methylation mdpi.comnih.gov |

Nickel catalysis offers a cost-effective alternative to precious metal catalysts for C-H borylation. Significant progress has been made in achieving C2-selective borylation of indoles, particularly through dearomative processes.

A notable method involves the nickel-catalyzed dearomative arylboration of N-protected indoles. acs.orgnih.gov In this process, the regioselectivity between the C2 and C3 positions is remarkably dependent on the nature of the N-protecting group. For substrates like N-Boc-indole, which is the direct precursor to the title compound, the reaction favors C2-borylation. nih.govnih.gov Computational and experimental studies have revealed that this selectivity arises from a combination of factors, including the orientation of the Boc group's carbonyl, which influences the polarization of the C2-C3 π-bond, and steric effects. nih.govnih.gov The reaction with N-Boc-indole proceeds via a transition state where the carbonyl is syn-periplanar to the C2 position, making C2 the more electrophilic site for the addition of the nucleophilic boryl ligand. nih.govnih.gov This method yields C2-borylated indolines, which can be subsequently oxidized to the corresponding indoles.

This strategy has been successfully applied to various substituted N-Boc-indoles, including those with fluoro and chloro substituents at the C5 position, demonstrating its utility for synthesizing precursors to compounds like this compound. nih.gov

Table 2: Regioselectivity in Nickel-Catalyzed Arylboration of Indoles

| N-Protecting Group | Predominant Regioisomer | Yield/Selectivity | Reference |

|---|---|---|---|

| Boc | C2-borylated indoline (B122111) | High regio- and diastereoselectivity | nih.gov |

While some nickel systems, such as [Ni(IMes)2], have been developed for highly selective C3-borylation using a traceless directing group approach, the ability to tune the selectivity to C2 by simply choosing the appropriate N-protecting group is a significant advantage for specific synthetic targets. acs.org

While platinum complexes are well-known catalysts for various organic transformations, including the borylation of unsaturated compounds like alkenes and alkynes, their application in the direct C-H borylation of indoles is not as extensively documented as that of iridium, rhodium, or nickel. nih.govnih.gov Platinum catalysts are highly effective in reactions such as the hydrosilylation and diboration of alkenes, where they facilitate the addition of B-B or Si-H bonds across double bonds. nih.gov

Platinum has also been employed in other functionalizations of the indole nucleus. For example, platinum-catalyzed reactions of indoles with allylic acetates have been developed for N1 and C3 allylation. Similarly, intramolecular alkylation of indoles with unactivated olefins can be achieved using platinum catalysts like PtCl2. These reactions proceed through a mechanism involving the nucleophilic attack of the indole on a platinum-complexed olefin.

However, direct C-H borylation of the indole ring using platinum catalysts remains a less explored area. The development of such methodologies could offer alternative reactivity and selectivity profiles compared to more established catalytic systems.

The use of earth-abundant and less expensive first-row transition metals like cobalt for C-H activation is a growing area of interest. Cobalt complexes have been shown to be effective catalysts for the C-H borylation of heterocycles, including indoles.

Cobalt pincer complexes, for instance, can catalyze the borylation of N-methyl indole with high activity under mild conditions, typically yielding the C2-borylated product. The reaction is believed to proceed through a Co(I)/Co(III) redox cycle. Other cobalt systems have been developed for the selective functionalization of the C2 position of indoles using a directing group strategy. For example, using a pyrazolyl directing group, cobalt catalysts can achieve C2-perfluoroalkenylation with high yields. These studies highlight the potential of cobalt to mediate selective C-H functionalization at the C2 position, which is relevant for the synthesis of 2-borylated indoles.

In addition to transition-metal catalysis, metal-free C-H borylation methods have emerged as powerful alternatives. Lewis acids, in particular, have been shown to catalyze the direct borylation of indoles with unique regioselectivity.

A significant development is the BF₃·OEt₂-catalyzed C2-selective C-H borylation of N-alkylated indoles using bis(pinacolato)diboron (B₂pin₂). nih.gov This method provides a direct route to indole-2-boronic acid pinacol (B44631) esters. The proposed mechanism involves an initial electrophilic attack by BF₃ at the electron-rich C3 position of the indole. nih.gov This is followed by a reaction with B₂pin₂ and a subsequent rearrangement or migration of the boryl group from C3 to the C2 position, ultimately yielding the thermodynamically more stable C2-borylated product.

Other Lewis acids, such as B(C₆F₅)₃, have also been used to catalyze the borylation of indoles, although these systems often favor the C3 position. nih.gov The B(C₆F₅)₃-catalyzed reaction with catecholborane proceeds via a disproportionation mechanism, yielding both C3-borylated indole and the reduced indoline. The ability to achieve C2 selectivity using a simple and inexpensive Lewis acid like BF₃·OEt₂ represents a significant advancement in the synthesis of 2-indolylboronates. nih.gov

The indole nucleus possesses multiple C-H bonds with different reactivities, making site-selective functionalization a formidable challenge. rsc.orgacs.org The pyrrole ring is electron-rich, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack, followed by the C2 position. The benzene ring (C4-C7) is significantly less reactive, and selective functionalization at these positions is particularly difficult. rsc.orgacs.org

Challenges:

Inherent Reactivity: The intrinsic electronic properties of the indole ring favor functionalization at C3.

Multiple Reactive Sites: Unprotected indoles have seven distinct C-H bonds, leading to potential mixtures of isomers.

Steric Hindrance: Access to certain positions, like C2 and C7, can be sterically hindered.

Solutions:

Directing Groups (DGs): This is the most common and powerful strategy to control regioselectivity. A directing group, typically installed on the indole nitrogen (N1) or at the C3 position, coordinates to the metal catalyst and delivers the borylating agent to a specific, often proximal, C-H bond.

N1-Directing Groups: Bulky directing groups on the nitrogen can sterically block the C2 and C7 positions, favoring C3 borylation. nih.gov Conversely, specifically designed DGs can direct borylation to otherwise inaccessible positions. For example, heterocycle-based DGs can be used to tune selectivity between C2 and C7; six-membered heterocycles like pyrimidine tend to direct borylation to the C2 position (kinetic product), while five-membered rings like thiazole favor C7 (thermodynamic product).

C3-Directing Groups: Installing a directing group at the C3 position can enable functionalization at the C2 or C4 positions. mdpi.com

Catalyst Control: The choice of metal and ligands can override the inherent reactivity of the indole. As seen with nickel catalysis, the interplay between the catalyst and the N-protecting group can completely switch the selectivity between C2 and C3. nih.gov

Lewis Acid Catalysis: As discussed, Lewis acids can promote borylation with unusual regioselectivity, such as the BF₃·OEt₂-catalyzed C2-borylation, which proceeds through a C3-to-C2 rearrangement mechanism to form the thermodynamic product. nih.gov

Metal-Free Chelation-Assisted Borylation: A strategy using simple BBr₃ allows for the selective borylation of the C7 or C4 positions by installing pivaloyl groups at the N1 or C3 position, respectively. rsc.org This method avoids the use of transition metals entirely.

By leveraging these strategies, chemists can achieve high levels of control over the site of borylation, enabling the synthesis of a wide array of specifically substituted indolylboronic acids for diverse applications.

Table 3: Summary of Site Selectivity Strategies in Indole Borylation

| Target Position | Strategy | Example System/Reagent | Key Factor |

|---|---|---|---|

| C2 | Lewis Acid Catalysis | BF₃·OEt₂ / B₂pin₂ | Thermodynamic control via rearrangement nih.gov |

| C2 | Catalyst/Protecting Group Control | Ni-catalyst / N-Boc group | Carbonyl orientation and π-bond polarization nih.govnih.gov |

| C3 | Inherent Reactivity / Sterics | Ir-catalyst / Bulky N-DG | Kinetic control at the most nucleophilic site nih.gov |

| C3 | Traceless Directing Group | [Ni(IMes)₂] | In-situ formation of an N-Bpin directing group acs.org |

| C7 | N-Directing Group | N-P(O)tBu₂ / Pd-catalyst | Chelation-assisted C-H activation rsc.org |

| C7 | N-Directing Group (Heterocycle) | N-Thiazole / BCl₃ | Thermodynamic product formation |

An exploration of the synthetic approaches toward this compound reveals a landscape of intricate and evolving chemical strategies. This article focuses solely on the methodologies employed in the synthesis of this compound and related indolylboronic acids, detailing specific catalytic processes and cyclization protocols.

属性

IUPAC Name |

[5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYEXHDCFQZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376877 | |

| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-23-0 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cross Coupling Reactions Involving 1 Boc 5 Fluoroindole 2 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a fundamental and widely used transition metal-catalyzed process that forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. mdpi.comlibretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide array of functional groups, and the relatively low toxicity of its boron-containing byproducts. nih.gov

In the context of 1-Boc-5-fluoroindole-2-boronic acid, the Suzuki-Miyaura coupling provides a direct and efficient pathway to synthesize 2-arylindoles. These structures are prevalent in pharmacologically active compounds and advanced materials. nih.govacs.org The reaction typically involves coupling the indole (B1671886) boronic acid with various aryl or heteroaryl halides in the presence of a palladium catalyst and a base. mdpi.comacs.org While boronic acids are common, related compounds like organoboranes or boronate esters can also be utilized. organic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps involving a palladium catalyst. libretexts.org

The Catalytic Cycle of the Suzuki-Miyaura Reaction Step 1: Oxidative Addition The cycle begins with a low-valent palladium(0) complex. An organic halide (R¹-X) reacts with the Pd(0) species, which inserts itself into the carbon-halide bond. This step increases the coordination number and formal oxidation state of the palladium center from Pd(0) to Pd(II), forming a new complex. libretexts.orglibretexts.org This process is known as oxidative addition and is often the rate-determining step in the cycle. libretexts.org

Step 2: Transmetalation Before transmetalation can occur, the boronic acid must be activated by a base. organic-chemistry.org The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (R²-B(OH)₃⁻). organic-chemistry.orgresearchgate.net This activated boronate then reacts with the Pd(II) complex from the first step. The organic group (R²) from the boronate is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic groups (R¹ and R²) attached. mdpi.comorganic-chemistry.org

Step 3: Reductive Elimination In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled and eliminated from the metal center, forming the desired new carbon-carbon bond (R¹-R²). libretexts.orglibretexts.org This process reduces the palladium's oxidation state back to Pd(0) and decreases its coordination number, thereby regenerating the active catalyst which can then participate in another catalytic cycle. libretexts.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalyst system. While palladium is the most common and extensively studied metal for this reaction, other transition metals such as ruthenium, rhodium, iridium, and nickel have also been employed in related cross-coupling processes. mdpi.comias.ac.in Palladium catalysts, often in the form of Pd(OAc)₂ or Pd₂(dba)₃, are frequently used due to their efficiency and versatility. nih.govorganic-chemistry.org

The reactivity and selectivity of the metal catalyst are significantly influenced by the ligands coordinated to it. organic-chemistry.org Ligands can stabilize the metal center, enhance its reactivity, and control the stereochemical outcome of the reaction. organic-chemistry.org For challenging substrates, such as heteroaryl boronic acids or sterically hindered aryl halides, the selection of an appropriate ligand is critical for achieving high yields and preventing unwanted side reactions. researchgate.net

The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of the Suzuki-Miyaura reaction. Electron-rich and sterically bulky phosphine ligands are particularly effective.

XantPhos : This wide bite-angle diphosphine ligand is highly effective in various palladium-catalyzed reactions, including Suzuki couplings. researchgate.netresearchgate.net Its structure can promote reductive elimination and stabilize the catalytic species, leading to high turnover numbers and frequencies, even at low catalyst loadings. researchgate.net In some cases, the choice of a Xantphos-type ligand can even influence the stereochemical outcome, determining whether a product retains or inverts its configuration. umanitoba.ca

Tri-tert-butylphosphine (P(t-Bu)₃) : This is a bulky and electron-rich monodentate phosphine ligand. Catalyst systems incorporating P(t-Bu)₃, such as Pd₂(dba)₃/P(t-Bu)₃, are known to be highly active, enabling Suzuki couplings of a wide range of aryl halides, including less reactive chlorides, often at room temperature. organic-chemistry.orgjst.go.jp A palladacycle complex coordinated with Tri-tert-butylphosphine has demonstrated high efficiency as a precatalyst for Suzuki cross-coupling polymerizations. nih.gov

EvanPhos : A newer generation biaryl phosphine ligand, EvanPhos, has been developed for highly efficient Suzuki-Miyaura couplings. rsc.orgrsc.orgescholarship.org It can be synthesized in just two steps and forms a very active catalyst with Pd(OAc)₂. rsc.orgrsc.org This system is effective at very low, ppm-level catalyst loadings and can be used in either organic solvents or aqueous micellar conditions, representing a greener synthetic approach. rsc.org

Table 1: Overview of Selected Ligands in Suzuki-Miyaura Couplings

Interactive table

| Ligand | Catalyst System Example | Key Advantages | Relevant Findings | Citations |

|---|---|---|---|---|

| XantPhos | Pd(Xantphos)(4-Spy) | High stability and efficiency, high turnover numbers (TONs) | Can be used at ppm-level catalyst loading; influences stereoselectivity. | researchgate.netresearchgate.netumanitoba.carsc.org |

| Tri-tert-butylphosphine | Pd₂(dba)₃/P(t-Bu)₃ | High activity for a broad range of substrates, including aryl chlorides | Enables reactions at room temperature; effective for heteroaryl bromides. | organic-chemistry.orgjst.go.jpnih.gov |

| EvanPhos | (EvanPhos)₂Pd(OAc)₂ | Effective at ppm-level loadings, works in organic or aqueous media | Represents a "green" advancement; catalyst precursor has extended bench stability. | rsc.orgrsc.orgescholarship.org |

An alternative strategy to the traditional Suzuki-Miyaura coupling is the direct C-H arylation of indoles with boronic acids. This approach avoids the need for pre-functionalized indole halides or triflates by directly activating a C-H bond on the indole ring. ias.ac.in These reactions are often catalyzed by an electrophilic Pd(II) salt, such as Pd(TFA)₂ or Pd(OAc)₂. ias.ac.in

In these Pd(II)-catalyzed cycles, a co-oxidant is often required to regenerate the active catalyst. After the C-C bond is formed, the palladium is typically in a reduced Pd(0) state. The co-oxidant re-oxidizes Pd(0) back to the catalytically active Pd(II) state, allowing the cycle to continue. Common co-oxidants include copper(II) acetate (B1210297) (Cu(OAc)₂) or even molecular oxygen from the air. ias.ac.in For instance, one practical method for the C2-arylation of indoles uses air as the sole oxidant at room temperature. ias.ac.in In other systems, fluorine-based oxidants like N-fluorobis(phenylsulfonyl)imide (NFSI) have been used to enable room-temperature C-H arylation. researchgate.net

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of Suzuki-Miyaura couplings involving this compound. Key parameters include the choice of base, solvent, and temperature. rsc.org The base is critical for activating the boronic acid for transmetalation. organic-chemistry.org Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. nih.govfujifilm.commdpi.com The selection of the base can significantly impact the reaction rate and yield. mdpi.com

For example, in the cross-coupling of potassium heteroaryltrifluoroborates, an extensive screening process identified a system of 1 mol % Pd(OAc)₂, 2 mol % of the ligand RuPhos, and Na₂CO₃ as the most effective conditions. nih.gov Optimization studies for couplings with Xantphos-ligated palladium complexes found that K₃PO₄ provided higher yields than K₂CO₃. rsc.org

The choice of solvent and reaction temperature are interdependent and play a vital role in reaction outcomes. A variety of solvent systems have been successfully employed for Suzuki-Miyaura reactions.

Aqueous/Organic Mixtures : Biphasic systems, such as dioxane/water or THF/water, are very common. ias.ac.inrsc.org The water-soluble base can activate the boronic acid, while the organic solvent dissolves the organohalide and the catalyst.

Alcohol Solvents : Ethanol (B145695) has been used as an effective solvent, sometimes in combination with water. nih.govmdpi.com For certain substrates, an ethanol/water mixture dramatically improved reactivity. mdpi.com

Aprotic Polar Solvents : Solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently used. researchgate.netrsc.org

Aqueous Media : In a push towards greener chemistry, some catalyst systems have been developed to work efficiently in water, sometimes with the aid of surfactants to form nanomicelles. rsc.orgresearchgate.net

Reaction temperatures can range from ambient room temperature to elevated temperatures. Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate couplings at room temperature. organic-chemistry.orgresearchgate.net However, for less reactive substrates or to increase reaction rates, heating is often necessary, with temperatures typically ranging from 60 °C to 110 °C. nih.govnih.gov For instance, the coupling of potassium indolyltrifluoroborates was effectively carried out in ethanol at 85 °C. nih.gov

Table 2: Examples of Optimized Reaction Conditions

Interactive table

| Substrates | Catalyst System | Base | Solvent | Temperature | Yield | Citations |

|---|---|---|---|---|---|---|

| Aryl Bromide & Phenylboronic Acid | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | Ethanol/Water (1:1) | Room Temp | ~99% | mdpi.com |

| 4-Bromobenzonitrile & Heteroaryltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 °C | Good to Excellent | nih.gov |

| 4-Bromobenzonitrile & Phenylboronic Acid | Xantphos-Pd Complex | K₃PO₄ | DMF | Not specified | 92% | rsc.org |

Reaction Conditions and Optimization for Efficiency and Yield

Influence of Protecting Groups on Reactivity and Deprotection

In the realm of organic synthesis, protecting groups are instrumental in masking reactive functional groups to prevent unwanted side reactions during chemical transformations. The choice of a protecting group is critical as it must be stable under the reaction conditions and easily removable afterward. organic-chemistry.orguchicago.edu For indole derivatives like this compound, the tert-butyloxycarbonyl (Boc) group attached to the indole nitrogen serves several key purposes.

The Boc group is an electron-withdrawing group that modulates the electron density of the indole ring. This electronic influence can affect the reactivity of the boronic acid moiety in cross-coupling reactions. The presence of the Boc group enhances the stability and solubility of the compound, which facilitates its application in various synthetic pathways. chemimpex.com

Deprotection, the removal of the protecting group, is a crucial final step. The Boc group is advantageous because it can typically be removed under acidic conditions, which are often compatible with a wide range of other functional groups that might be present in the molecule. organic-chemistry.org This orthogonality allows for selective deprotection without disturbing other parts of the synthesized molecule. organic-chemistry.org For instance, while a Boc-protected amine can be deprotected using acid, other protecting groups like Fmoc would require basic conditions for removal, enabling a strategic approach to complex molecule synthesis. organic-chemistry.org

In the context of Suzuki-Miyaura cross-coupling reactions, the protecting group on the indole nitrogen can significantly influence the outcome. For example, in some cases, coupling reactions with N-Boc-indolyltrifluoroborate have resulted in the cleavage of the Boc group under the reaction conditions, leading to the deprotected product. nih.gov This highlights the importance of carefully selecting the reaction conditions to ensure the protecting group remains intact if desired.

The stability of the boronic acid itself is also a factor. Boronic acids can exist in equilibrium with their cyclic trimers (boroxines) and are susceptible to protodeboronation, a reaction that cleaves the carbon-boron bond. nih.gov Protecting the boronic acid moiety, for instance, as a pinacol (B44631) ester or a trifluoroborate salt, can enhance its stability and prevent this unwanted side reaction. nih.govyoutube.com Trifluoroborates, in particular, are known to be more resistant to protodeboronation compared to their boronic acid counterparts. nih.gov

Recent research has also explored novel protecting groups for boronic acids, such as xanthopinacol boronates (Bxpin), which offer excellent stability and can be removed under mild, catalyzed photoredox conditions. researchgate.net This demonstrates an ongoing effort to develop more robust and versatile protecting group strategies for boronic acids in cross-coupling reactions.

Scope and Limitations of the Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govyoutube.com

The Suzuki-Miyaura reaction facilitates the coupling of organoboron compounds, such as this compound, with various organic halides and pseudohalides (electrophiles). This versatility allows for the synthesis of a diverse range of biaryl and heteroaryl-substituted indoles.

The reactivity of the halide partner generally follows the order: I > Br > OTf >> Cl. However, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have enabled the efficient coupling of even less reactive aryl chlorides. nih.govsnnu.edu.cn

The scope of the reaction extends to a wide variety of aryl and heteroaryl halides. This includes electron-rich, electron-poor, and sterically hindered substrates. For instance, successful couplings have been reported with various substituted phenyl halides, as well as with a range of heteroaryl halides such as pyridines, indazoles, and benzimidazoles. nih.govclaremont.edunih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with challenging substrates. For example, palladium catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with ligands such as XPhos or SPhos have proven effective in many cases. nih.gov

A notable challenge in the Suzuki-Miyaura coupling can be the competitive protodeboronation of the boronic acid, particularly with electron-rich or heteroaryl boronic acids. nih.govresearchgate.net The reaction conditions, especially the base and solvent, must be carefully optimized to minimize this side reaction. The use of potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue due to their increased stability. nih.gov

A significant advantage of the Suzuki-Miyaura coupling is its high degree of functional group tolerance. nih.gov The reaction is generally compatible with a wide range of functional groups on both the boronic acid and the halide coupling partner. This compatibility is crucial for the synthesis of complex molecules, as it reduces the need for extensive protecting group manipulations.

The reaction can tolerate functional groups such as esters, ketones, amides, nitriles, and ethers. snnu.edu.cn Even weakly acidic protons, like those in alcohols or primary and secondary amines, are often tolerated, although the choice of base is critical in these cases. For instance, weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently used to avoid side reactions with sensitive functional groups. nih.govnih.gov

The presence of the fluorine atom on the indole ring of this compound is well-tolerated in Suzuki-Miyaura couplings. Fluorine substitution is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule, making the tolerance of this functional group particularly valuable. chemimpex.com

Other Cross-Coupling Reactions Employing Boronic Acids

While the Suzuki-Miyaura reaction is the most prominent cross-coupling reaction involving boronic acids, other coupling reactions also utilize these versatile reagents. sigmaaldrich.com

Stille Coupling

The Stille coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org Although the primary organometallic reagent in Stille coupling is an organostannane, boronic acids can be seen as analogous reagents in the context of cross-coupling. Both organostannanes and organoboranes are relatively mild nucleophiles, allowing for a broad functional group tolerance. organic-chemistry.orgyoutube.com

A key difference lies in the toxicity and byproducts. Organotin compounds are generally more toxic than organoboron compounds, and the tin byproducts can sometimes be difficult to remove from the reaction mixture. organic-chemistry.org This has led to the wider adoption of the Suzuki-Miyaura reaction in many applications.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orgnrochemistry.com It typically involves the coupling of an aryl boronic acid with an amine, alcohol, or thiol to form the corresponding aryl-nitrogen, aryl-oxygen, or aryl-sulfur bond. organic-chemistry.orgnih.gov

This reaction offers a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination and etherification reactions. A key advantage of the Chan-Lam coupling is that it can often be carried out under mild conditions, sometimes at room temperature and open to the air. organic-chemistry.orgwikipedia.org The reaction is catalyzed by copper salts, such as copper(II) acetate. organic-chemistry.org

The scope of the Chan-Lam coupling is broad, accommodating a variety of N-H and O-H containing compounds, including amines, amides, carbamates, phenols, and alcohols. organic-chemistry.orgnrochemistry.com For a compound like this compound, the Chan-Lam coupling could potentially be used to introduce the 5-fluoroindol-2-yl moiety onto a nitrogen or oxygen atom of another molecule.

However, challenges can arise, particularly with difficult coupling partners. For example, the coupling of aryl boronic acid pinacol (BPin) esters with aryl amines can sometimes result in low yields. nih.gov Reaction conditions, such as the choice of solvent and base, are critical for achieving efficient coupling. nih.govnih.gov

Sonogashira Coupling (in related indole derivatizations)

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. rsc.orgyoutube.com While this compound itself is not a direct substrate for this reaction, the Sonogashira coupling is a crucial method for the derivatization of halo-indoles, which are precursors or synthetic analogues. For instance, a 2-bromo or 2-iodoindole can be coupled with a variety of terminal alkynes to introduce an alkynyl substituent at the 2-position of the indole ring.

This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine, which also often serves as the solvent. youtube.com The use of a copper co-catalyst increases the reaction's reactivity, often allowing it to proceed under mild, room-temperature conditions. rsc.org A common strategy involves using silyl-protected alkynes, like trimethylsilylacetylene, which prevents unwanted side reactions and can be conveniently deprotected later. youtube.com The Sonogashira reaction has been successfully applied to the diversification of halotryptophans, demonstrating its utility in complex biological molecules.

| Reactant 1 | Reactant 2 | Catalyst System | Base / Solvent | Product Type |

| Halo-indole (e.g., 5-Bromoindole) | Terminal Alkyne (e.g., Phenylacetylene) | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Triethylamine) | Alkynyl-indole |

| Vinyl Halide | Trimethylsilylacetylene | Pd(0) Catalyst, CuI | Diethylamine | Conjugated Enyne |

This table illustrates typical conditions for the Sonogashira coupling reaction as applied to indole and related substrates.

Liebeskind-Strogl Coupling

The Liebeskind-Strogl coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond by coupling an organoboron compound, such as this compound, with a thioester. A key feature of this reaction is that it proceeds under neutral, non-basic conditions, which makes it suitable for base-sensitive substrates. nih.govacs.org

The reaction is mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), and a catalytic amount of a palladium(0) source. nih.govacs.org The process is highly specific for thioesters and offers a general and mild route to synthesizing highly functionalized ketones. acs.org The versatility of the Liebeskind-Strogl coupling has been demonstrated with a range of boronic acids and thioesters. nih.gov Given its mechanism, this compound can serve as the boronic acid partner to couple with various thioesters, yielding the corresponding 2-acyl-1-Boc-5-fluoroindole derivative.

| Boronic Acid Partner | Thioester Partner | Catalyst System | Key Additive | Typical Product |

| Aryl/Vinyl Boronic Acid | Aryl/Alkyl Thioester | Pd(0) (e.g., Pd₂(dba)₃ / TFP) | Stoichiometric Cu(I) thiophene-2-carboxylate (CuTC) | Ketone |

| This compound | S-Phenyl thiobenzoate | Pd(0) / Tris(2-furyl)phosphine (TFP) | CuTC | 2-Benzoyl-1-Boc-5-fluoroindole |

This table outlines the general components and a specific application of the Liebeskind-Strogl coupling reaction.

Homologation Reactions

Homologation refers to a reaction that extends a carbon chain by a specific repeating unit. For boronic acids and their esters, the Matteson homologation is a powerful technique for stereospecifically inserting a single carbon atom. This method is applicable to organoboronic esters, which can be readily prepared from this compound.

The process begins with the reaction of a boronic ester with a lithiated dihalomethane, such as (dichloromethyl)lithium, at low temperatures. This forms a boron "ate" complex. rsc.org Upon warming in the presence of an electrophile like zinc chloride, this complex undergoes a 1,2-metallate rearrangement, where one of the organic groups on the boron migrates to the adjacent carbon, displacing a halide ion. This results in the formation of an α-haloboronic ester, effectively lengthening the carbon chain by one carbon. rsc.org This intermediate can then be subjected to a second nucleophilic substitution with an organometallic reagent (e.g., a Grignard reagent) to form a new C-C bond with inversion of stereochemistry. rsc.org

| Step | Reagents | Intermediate/Product | Description |

| 1. Ate Complex Formation | Boronic Ester + (Dichloromethyl)lithium | Boron "ate" complex | Nucleophilic addition of the carbanion to the boron center. |

| 2. 1,2-Metallate Rearrangement | Boron "ate" complex + ZnCl₂ | α-Chloroboronic ester | Migration of the indole group from boron to the adjacent carbon, displacing a chloride. |

| 3. Alkylation | α-Chloroboronic ester + Grignard Reagent (R-MgX) | Homologated Boronic Ester | Nucleophilic substitution of the remaining chlorine atom. |

This table summarizes the key stages of the Matteson homologation sequence as it would apply to an indole boronic ester.

Electrophilic Allyl Shifts

While classic electrophilic allyl shifts involving carbocation rearrangements are a broad category of reactions, more targeted and selective allylation reactions involving indole boronates have been developed. One such transformation is a palladium-catalyzed three-component coupling that joins an indole, a boronic ester, and an allylic acetate. nih.gov

In this process, an indole is first lithiated and then reacted with a boronic ester to form a boronate intermediate. This boronate then reacts with an allylic acetate in the presence of a palladium catalyst. The reaction proceeds through the addition of the indole boronate to a palladium(II)-π-allyl complex, which triggers a 1,2-metallate rearrangement. nih.gov This cascade results in the allylation of the indole at the C3 position and the migration of the alkyl or aryl group from the boron to the C2 position. This methodology allows for the synthesis of highly substituted indoles with excellent selectivity. nih.gov While this is not a simple shift, it represents a sophisticated transformation where an indole-boron species reacts with an allylic electrophile.

Separately, the nucleophilicity of allylboronic esters can be dramatically increased by converting them into boronate complexes via the addition of an aryllithium. These highly potent nucleophilic boronates can then react with a wide array of electrophiles, demonstrating a general principle of activating boron compounds for reaction with electrophilic partners. acs.org

Applications in Medicinal Chemistry and Drug Discovery

A Key Pharmaceutical Intermediate

1-Boc-5-fluoroindole-2-boronic acid serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its use in various synthetic transformations. chemimpex.com This allows for the precise and controlled construction of intricate molecular architectures, a fundamental requirement in the design of modern therapeutics.

Synthesizing Biologically Active Molecules

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities. The fluorinated indole core of this compound provides a unique starting point for the synthesis of novel bioactive molecules. chemimpex.comrsc.org The fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability. chemimpex.com

The boronic acid group is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the connection of the indole core to other molecular fragments. chemimpex.comnih.gov This versatility has been exploited in the synthesis of a variety of biologically active compounds, including those with potential applications as antibacterial, antifungal, antiviral, and anti-inflammatory agents. rsc.org

Fueling the Development of Novel Drug Candidates

The adaptability of this compound makes it an invaluable tool in the development of new drug candidates. rsc.org Medicinal chemists can systematically modify the indole core and introduce diverse functionalities through the boronic acid handle to create libraries of compounds for high-throughput screening. This approach accelerates the discovery of lead compounds with desired therapeutic effects. The ability to readily generate a wide range of derivatives from a single, versatile intermediate streamlines the drug discovery pipeline, from initial hit identification to lead optimization.

Enabling Targeted Therapies and Enzyme Inhibition

A significant area of application for this compound lies in the realm of targeted therapies, particularly in oncology. chemimpex.com The unique properties of this compound facilitate the design of molecules that can selectively interact with specific biological targets, such as enzymes or proteins that are overexpressed or mutated in cancer cells. chemimpex.comnih.gov

Designing Inhibitors for Selective Targeting of Cancer Cells

The development of therapies that selectively target cancer cells while sparing healthy tissues is a central goal in modern oncology. nih.gov this compound serves as a key building block in the synthesis of such targeted agents. chemimpex.com By incorporating this fluorinated indole boronic acid into larger molecules, researchers can create compounds that exhibit high affinity and selectivity for cancer-specific biomarkers. nih.gov This targeted approach promises to reduce the side effects commonly associated with traditional chemotherapy and improve therapeutic outcomes for patients.

A Scaffold for Inhibiting Specific Enzymes

Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases. nih.govnih.gov They function by forming a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. nih.gov This mechanism of action makes boronic acid-containing compounds, including those derived from this compound, highly effective enzyme inhibitors. nih.govnih.gov The indole portion of the molecule can be further functionalized to enhance binding to the enzyme's active site, leading to increased potency and selectivity.

| Enzyme Class | Inhibition Mechanism |

| Serine Proteases | Formation of a reversible covalent bond with the active site serine residue. nih.govnih.gov |

| Threonine Proteases | Similar to serine proteases, targeting the active site threonine residue. nih.gov |

Applications in Oncology: Mcl-1 and Bcr-Abl Kinase Inhibitors

The versatility of this compound has been demonstrated in the development of inhibitors for key cancer targets, including the anti-apoptotic protein Mcl-1 and the Bcr-Abl kinase.

Mcl-1 Protein Inhibitors: Myeloid cell leukemia 1 (Mcl-1) is a protein that plays a crucial role in cell survival and is often overexpressed in various cancers, contributing to drug resistance. The development of Mcl-1 inhibitors is a promising strategy to induce apoptosis in cancer cells. While direct synthesis of Mcl-1 inhibitors from this compound is not explicitly detailed in the provided search results, the indole scaffold is a common feature in many Mcl-1 inhibitors. The functional handles on this compound make it a plausible starting material for the synthesis of such inhibitors.

Bcr-Abl Kinase Inhibitors: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). nih.gov Tyrosine kinase inhibitors (TKIs) that target Bcr-Abl have revolutionized the treatment of CML. researchgate.net Boronic acid-containing compounds have been investigated as Bcr-Abl inhibitors. For instance, the proteasome inhibitor bortezomib, a dipeptide boronic acid, has been shown to down-regulate Bcr-Abl expression. nih.gov The structural features of this compound make it a valuable precursor for the synthesis of novel Bcr-Abl kinase inhibitors, potentially offering new avenues for overcoming drug resistance. nih.govmdpi.com

| Target | Disease | Role of Boronic Acid Derivatives |

| Mcl-1 Protein | Various Cancers | Potential building block for inhibitors to induce apoptosis. |

| Bcr-Abl Kinase | Chronic Myeloid Leukemia (CML) | Precursor for synthesizing novel inhibitors to block cancer cell proliferation. nih.govnih.gov |

Fluoroindoles in Drug Design

The introduction of fluorine into drug candidates can profoundly alter their pharmacological profiles. Fluoroindoles, such as those derived from this compound, are of significant interest due to the unique properties imparted by the fluorine atom.

Influence of Fluorine on Biological Activity and Pharmacokinetic Properties

The substitution of hydrogen with a fluorine atom, which is comparable in size (van der Waals radius of 1.47 Å for fluorine vs. 1.20 Å for hydrogen), can lead to significant improvements in a molecule's drug-like properties without causing major steric disruptions. mdpi.com The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a compound's binding affinity to its target protein. tandfonline.com This strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, as the carbon-fluorine (C-F) bond is stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond. tandfonline.comacs.org

Table 1: Effects of Fluorine Incorporation in Drug Design

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increased resistance to oxidative metabolism (cytochrome P450). | tandfonline.comacs.org |

| Binding Affinity | Can be enhanced through electrostatic interactions and altered pKa. | mdpi.comtandfonline.com |

| Lipophilicity | Modulated to improve membrane permeation and bioavailability. | mdpi.comnih.gov |

| Pharmacokinetics | Can lead to improved ADME profiles. | tandfonline.comnih.gov |

Synthesis of Fluorinated Pharmaceuticals and PET Tracers

This compound is a valuable precursor for synthesizing complex fluorinated molecules, including pharmaceuticals and Positron Emission Tomography (PET) tracers. The boronic acid group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a wide range of partners. This versatility enables the construction of diverse molecular architectures built upon the 5-fluoroindole (B109304) core.

The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, is of great importance in PET imaging, a highly sensitive diagnostic technique. tandfonline.com The development of late-stage radiofluorination methods has made the incorporation of ¹⁸F into complex molecules more accessible. iaea.org Indole-based analogues containing a fluorine group are being evaluated for the development of ¹⁸F-labeled PET tracers to visualize and study disease processes, such as inflammation related to cancer. mdpi.com For instance, fluorinated derivatives of indole have been investigated as potential PET tracers for imaging the cannabinoid receptor (CB1) and monoamine oxidase-B (MAO-B). nih.govresearchgate.net The synthesis of these tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride, a process for which precursors derived from compounds like this compound could be suitable. mdpi.com

Medicinal Importance of Indole Derivatives

The indole nucleus is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant pharmacological activity. nih.govrsc.orgresearchgate.net Its presence in the amino acid tryptophan makes it a key component of many biological processes.

Anti-cancer and Other Pharmacological Activities

Indole derivatives exhibit a broad spectrum of biological activities, including anti-cancer, antiviral, and antimicrobial properties. dergipark.org.trchula.ac.th Fluorinated indoles, in particular, have shown promise as anti-cancer agents. researchgate.net For example, 5-fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in several cancers. nih.gov

In another study, 5-fluoroindole-3-acetic acid was shown to be a potent prodrug that, when activated by the enzyme horseradish peroxidase, becomes highly cytotoxic to various human and rodent tumor cell lines. nih.govresearchgate.net This suggests its potential for use in targeted cancer therapy. nih.govresearchgate.net Furthermore, derivatives of 5-fluoro-1H-indole-2,3-dione have demonstrated significant anticancer activity against lung (A549) and brain (U-87MG) cancer cell lines, with some compounds showing higher efficacy than the standard drug cisplatin. dergipark.org.tr Research into novel thiazole-containing 5-fluoro-2-oxindole derivatives has also identified compounds with high antitumor activity against a wide range of cancer types, including breast, lung, and ovarian cancer. researchgate.net

Table 2: Examples of Anti-cancer Activity in 5-Fluoroindole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | - | Inhibition of APE1 (IC₅₀ = 10 μM) | nih.gov |

| 5-Fluoroindole-3-acetic acid | V79, MCF7, HT29, CaNT | High cytotoxicity upon activation by peroxidase | nih.govresearchgate.net |

| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | A549 (Lung), U-87MG (Brain) | Higher efficacy than cisplatin in some cases | dergipark.org.tr |

| Thiazole-containing 5-fluoro-2-oxindoles | T-47D (Breast), HOP-92 (Lung), NCI/ADR-RES (Ovarian) | High growth inhibition (>70%) | researchgate.net |

Affinity Probes for Receptors (e.g., 5-hydroxytryptamine receptor)

The indole scaffold is a key component of serotonin (B10506) (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter. mdpi.com Consequently, indole derivatives are widely explored as ligands for 5-HT receptors, which are implicated in a variety of physiological and pathological processes, including those in the nervous and cardiovascular systems. mdpi.comnih.gov

Fluorinated tryptamines have been studied for their interaction with 5-HT receptors. For instance, 5-fluorotryptamine has been identified as a partial agonist at 5-HT₃ receptors, highlighting that modifications at the 5-position of the indole ring are critical for receptor function. nih.gov The development of fluorescent probes targeting 5-HT receptors is an active area of research, enabling the visualization and study of receptor localization and movement in living cells. nih.govnih.gov These molecular tools are crucial for understanding the role of these receptors in health and disease. Given the structural similarity, derivatives of this compound could serve as valuable intermediates in the synthesis of novel and selective ligands for various 5-HT receptor subtypes.

Bioconjugation and Drug Delivery Systems

Boronic acids and their derivatives are gaining prominence in the fields of bioconjugation and drug delivery due to their unique chemical properties. nih.govnih.gov Bioconjugates are complex constructs that link a biomolecule, like a protein or antibody, to a specific payload, such as a drug or imaging agent. semanticscholar.org

The boronic acid moiety can form reversible covalent bonds with diols, which are present in many biological molecules like saccharides on cell surfaces. acs.org This interaction can be exploited to target drug delivery systems to specific cells or tissues. acs.orgresearchgate.net For example, boronic acid-functionalized nanoparticles can be designed to release their therapeutic cargo in response to specific physiological stimuli, such as the acidic microenvironment of tumors or high levels of reactive oxygen species (ROS). researchgate.netmdpi.com

The boronic acid group in a compound like this compound can be used as a "warhead" for bioconjugation, enabling the site-selective labeling of proteins and other biomolecules. semanticscholar.orgnih.gov Various strategies have been developed that utilize boronic acids in bioorthogonal chemistry, which involves reactions that can occur in a biological environment without interfering with native biochemical processes. nih.gov These methods include boronate ester formation, iminoboronate formation, and transition metal-mediated cross-coupling reactions. nih.govproquest.comnih.gov This functional handle allows the 5-fluoroindole core to be attached to larger systems, such as antibody-drug conjugates or targeted delivery vehicles, opening up new avenues for creating highly specific and effective therapeutic agents. semanticscholar.org

Attachment of Biomolecules to Surfaces for Enhanced Drug Delivery

The boronic acid group is instrumental in bioconjugation processes, which involve attaching biomolecules to surfaces or other compounds. chemimpex.com This capability is leveraged to create more effective drug delivery systems. chemimpex.comnih.gov By functionalizing nanomaterials or other carrier systems with boronic acid derivatives, therapeutics can be targeted to specific sites, potentially improving their efficacy. nih.gov The ability of boronic acids to interact with diols, such as those found on cell surfaces, is a key mechanism for this targeting. nih.govnih.gov This strategy is part of a broader effort to improve the efficiency of drug delivery, which is often a limiting factor for macromolecular drugs. nih.gov

Formation of Boronate Esters with Saccharides for Cytosolic Delivery

A significant challenge in drug development is delivering therapeutic agents across the cell membrane into the cytosol. nih.govnih.gov Boronic acids offer a promising solution by their ability to form reversible, cyclic boronate esters with 1,2- and 1,3-diols. nih.govnih.govnih.gov The surface of mammalian cells is densely coated with polysaccharides, known as the glycocalyx, which present these diol structures. nih.gov By targeting the glycocalyx, boronic acid-functionalized molecules can enhance cellular uptake and promote cytosolic delivery. nih.govnih.gov This interaction is dynamic and reversible, which can facilitate the release of the therapeutic cargo inside the cell. nih.govnih.gov Research has shown that conjugating pendant boronic acids to proteins or antisense oligonucleotides can significantly boost their entry into the cytosol and subsequent biological activity. nih.govnih.gov

Reversible Covalent Inhibition

In drug design, covalent inhibitors that form a permanent bond with their target can be highly effective but also carry risks of off-target toxicity. nih.gov Reversible covalent inhibitors offer a safer alternative by forming a bond that can be broken and reformed. oncodesign-services.com Boronic acids are a key class of "warheads" used to achieve this reversible covalent inhibition. nih.govyoutube.com They can form covalent adducts with nucleophilic residues like serine, threonine, or lysine in a protein's active site. nih.govoncodesign-services.com The proteasome inhibitor bortezomib, which contains a boronic acid moiety, is a prime example of a successful reversible covalent drug that targets an N-terminal threonine residue. nih.gov The chemistry of this compound allows it to be incorporated into molecules designed to act as reversible covalent inhibitors for various protein targets.

Protein Functionalization and Labeling

Site-selective modification of proteins is a critical tool in chemical biology and biotechnology. nih.govresearchgate.net Boronic acids have emerged as versatile probes for the bioorthogonal labeling of proteins. nih.govresearchgate.net This can be achieved through several strategies, including the formation of boronic esters with cis-diols or the formation of iminoboronates. nih.govresearchgate.net These methods allow for the attachment of fluorescent dyes or other tags to specific sites on a protein, enabling researchers to study protein function, localization, and interactions. nih.gov The indole scaffold of this compound can serve as a core structure for developing such specialized labeling reagents. ulisboa.pt

Advanced Materials Development

Beyond its biomedical applications, this compound is also utilized in the creation of advanced functional materials. chemimpex.com

Polymers and Nanomaterials

Boronic acid-containing polymers are a class of "smart" materials that can respond to specific chemical stimuli, most notably sugars. nih.govresearchgate.net The reversible formation of boronate esters with diols allows these polymers to undergo changes in solubility or structure in the presence of glucose or other saccharides. researchgate.net This property is exploited in the development of glucose-sensing systems and insulin delivery vehicles. researchgate.net this compound can be used as a monomer or functionalizing agent in the synthesis of such responsive polymers and nanomaterials. chemimpex.com These materials have found applications in creating coatings, hydrogels, and various nanoparticles for biomedical use. chemimpex.comnih.govresearchgate.net For instance, boronic acid-functionalized nanosilica has been developed for the specific binding of molecules containing cis-diols. researchgate.net

Fluorescent Probes for Biological Imaging and Diagnostics